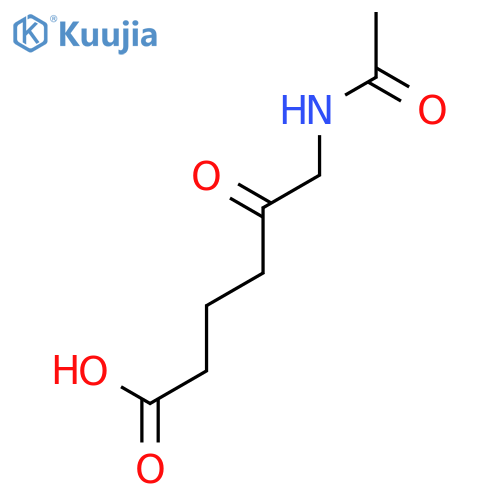Cas no 118425-02-8 (6-acetamido-5-oxohexanoic acid)

118425-02-8 structure
商品名:6-acetamido-5-oxohexanoic acid
6-acetamido-5-oxohexanoic acid 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 6-(acetylamino)-5-oxo-
- 6-acetamido-5-oxohexanoic acid
- SCHEMBL9485085
- EN300-28271626
- 118425-02-8
-
- インチ: InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-2-4-8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)
- InChIKey: ZCUQGSWJWJMUBF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 187.08445790Da
- どういたいしつりょう: 187.08445790Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
6-acetamido-5-oxohexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271626-5.0g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
| Enamine | EN300-28271626-5g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 5g |
$2525.0 | 2023-09-09 | ||
| Enamine | EN300-28271626-1g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 1g |
$871.0 | 2023-09-09 | ||
| Enamine | EN300-28271626-2.5g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-28271626-0.5g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-28271626-10.0g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
| Enamine | EN300-28271626-0.05g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-28271626-0.25g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-28271626-0.1g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
| Enamine | EN300-28271626-1.0g |
6-acetamido-5-oxohexanoic acid |
118425-02-8 | 95.0% | 1.0g |
$871.0 | 2025-03-19 |
6-acetamido-5-oxohexanoic acid 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
118425-02-8 (6-acetamido-5-oxohexanoic acid) 関連製品
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
